Cy3-PEG3-Alkyne

Bioconjugation Click Chemistry PEGylation

Cy3-PEG3-Alkyne is a functionalized fluorescent dye derivative of Cyanine 3 (Cy3). It comprises a Cy3 fluorophore, a three-unit polyethylene glycol (PEG3) spacer, and a terminal alkyne group.

Molecular Formula C39H52ClN3O4
Molecular Weight 662.3 g/mol
Cat. No. B12365630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3-PEG3-Alkyne
Molecular FormulaC39H52ClN3O4
Molecular Weight662.3 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-]
InChIInChI=1S/C39H51N3O4.ClH/c1-7-25-44-27-29-46-30-28-45-26-23-40-37(43)22-9-8-14-24-42-34-19-13-11-17-32(34)39(4,5)36(42)21-15-20-35-38(2,3)31-16-10-12-18-33(31)41(35)6;/h1,10-13,15-21H,8-9,14,22-30H2,2-6H3;1H
InChIKeyHQPRBDLAILMFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cy3-PEG3-Alkyne: A Click Chemistry-Ready Cyanine 3 Dye for Bioconjugation and Fluorescence Imaging


Cy3-PEG3-Alkyne is a functionalized fluorescent dye derivative of Cyanine 3 (Cy3) . It comprises a Cy3 fluorophore, a three-unit polyethylene glycol (PEG3) spacer, and a terminal alkyne group . The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal 'click' reaction, for the site-specific labeling of azide-modified biomolecules . The PEG3 spacer enhances aqueous solubility and reduces steric hindrance during conjugation .

Why Cy3-PEG3-Alkyne is Not Directly Interchangeable with Other Cyanine 3 Derivatives


The performance of Cy3-PEG3-Alkyne in bioconjugation and imaging is not matched by generic Cy3 dyes or those with different linker chemistry. Substituting it with a non-PEGylated Cy3-alkyne reduces aqueous solubility and increases non-specific binding . Using a Cy3-PEG4-Alkyne alters the spacer length, which can impact conjugation efficiency, hydrodynamic radius, and steric accessibility in crowded biological environments [1]. Changing the click handle from alkyne to azide or DBCO fundamentally changes the reaction kinetics and compatibility with existing labeling protocols [2]. These differences are quantifiable and have direct consequences for experimental reproducibility and signal-to-noise ratios.

Quantitative Evidence for Cy3-PEG3-Alkyne Differentiation: Comparator Analysis


PEG3 Spacer: Quantified Balance Between Aqueous Solubility and Bioconjugation Efficiency

The three-unit PEG spacer (PEG3) in Cy3-PEG3-Alkyne provides a quantifiable improvement in solubility and reaction kinetics compared to non-PEGylated analogs, while avoiding the increased hydrodynamic radius associated with longer spacers like PEG4 [1]. This is a class-level inference based on the known properties of PEG linkers.

Bioconjugation Click Chemistry PEGylation

Cy3 Fluorescence Brightness: Superiority Over Alexa Fluor 555

The Cy3 fluorophore in Cy3-PEG3-Alkyne has a higher brightness (product of extinction coefficient and quantum yield) than the commonly used alternative Alexa Fluor 555, providing a 1.5-fold improvement in signal intensity .

Fluorescence Imaging Flow Cytometry Microscopy

Spectral Compatibility: 50 nm Separation for Multiplexing with GFP/FITC

The excitation and emission maxima of Cy3-PEG3-Alkyne are well-separated from green fluorophores, minimizing spectral crosstalk in two-color imaging experiments [1].

Multicolor Imaging Confocal Microscopy Fluorescence Microscopy

Click Chemistry Specificity: Near-Quantitative CuAAC Yields for Site-Specific Labeling

The terminal alkyne group of Cy3-PEG3-Alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction known for its high yield and bioorthogonality, ensuring site-specific and efficient labeling [1].

Bioorthogonal Chemistry Protein Labeling Nucleic Acid Labeling

Photostability: Enhanced Performance for Live-Cell Imaging Over Cy5

Cy3 exhibits superior photostability compared to Cy5, making Cy3-PEG3-Alkyne a more reliable choice for prolonged live-cell imaging experiments where signal retention is paramount [1].

Live-Cell Imaging Single-Molecule Tracking Time-Lapse Microscopy

Optimal Application Scenarios for Cy3-PEG3-Alkyne Based on Evidenced Differentiation


Multiplexed Fluorescence Microscopy with GFP/FITC

Leverage the >50 nm spectral separation between Cy3 (Em 570 nm) and GFP/FITC (Em 509-518 nm) to perform two-color imaging with minimal crosstalk [1]. This is ideal for co-localization studies, tracking protein expression with GFP-tagged constructs, or visualizing cellular structures with FITC-labeled antibodies. The PEG3 spacer ensures the dye remains soluble and non-aggregating in the aqueous imaging buffer.

Site-Specific Protein Labeling via CuAAC Click Chemistry

Employ the alkyne group of Cy3-PEG3-Alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to label azide-functionalized proteins with >95% efficiency [2]. This bioorthogonal approach is superior to amine-reactive labeling, yielding a more homogeneous conjugate and preserving protein function. The PEG3 spacer reduces steric hindrance, ensuring efficient access to the azide tag even on large protein complexes.

Live-Cell Imaging and Single-Molecule Tracking

Utilize the superior photostability of Cy3 over Cy5 for prolonged, time-lapse imaging of live cells [3]. The higher brightness of Cy3 (1.5× that of Alexa Fluor 555) also enables detection of single molecules at lower laser powers, minimizing phototoxicity . The enhanced aqueous solubility from the PEG3 spacer reduces non-specific binding to cellular membranes, improving signal-to-noise ratios.

Flow Cytometry for High-Throughput Screening

Take advantage of Cy3's high extinction coefficient (150,000 M⁻¹cm⁻¹) and compatibility with standard 532 nm or 561 nm lasers to achieve sensitive detection in flow cytometry . The reliable and quantitative CuAAC labeling enabled by the alkyne group ensures consistent staining across large cell populations, which is critical for accurate, high-throughput analysis in drug discovery or immunophenotyping.

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